molecular formula C26H23NO4 B8257345 (2S,5S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-phenylpyrrolidine-2-carboxylic acid

(2S,5S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-phenylpyrrolidine-2-carboxylic acid

Cat. No.: B8257345
M. Wt: 413.5 g/mol
InChI Key: JEEBFSSXASHKSF-UHFFFAOYSA-N
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Description

This compound is a chiral pyrrolidine derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a phenyl substituent at the 5-position. Its stereochemistry (2S,5S) confers unique conformational and reactivity profiles, making it valuable in peptide synthesis and medicinal chemistry. The Fmoc group enhances solubility in organic solvents and facilitates deprotection under mild basic conditions .

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c28-25(29)24-15-14-23(17-8-2-1-3-9-17)27(24)26(30)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-24H,14-16H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEBFSSXASHKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-phenylpyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chiral pyrrolidine derivative and fluorenylmethoxycarbonyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis. The use of automated systems and advanced purification techniques ensures the consistent quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-phenylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the Fmoc group, revealing the free amine for further functionalization.

    Substitution: Nucleophilic substitution reactions are common, particularly in the introduction or removal of protecting groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Bases like sodium hydride or potassium carbonate are often used to facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically results in the removal of protecting groups.

Scientific Research Applications

Medicinal Chemistry

Antitubercular Agents
Research indicates that derivatives of this compound can serve as potential antitubercular agents. A study highlighted the synthesis of 3-(9H-fluoren-9-yl)pyrrolidine-2,5-dione derivatives, which exhibited promising inhibitory activity against Mycobacterium tuberculosis and its enoyl-acyl carrier protein reductase (InhA) . The ability of these compounds to inhibit key enzymes in the fatty acid biosynthesis pathway makes them valuable in developing new treatments for tuberculosis.

Therapeutic Applications
The compound has been identified as an agonist for G-protein coupled receptor 43 (GPR43), which is implicated in metabolic disorders such as Type 2 diabetes mellitus. This suggests potential therapeutic uses in treating metabolic diseases and associated conditions like dyslipidemia and hypertension .

Peptide Synthesis

Solid-Phase Peptide Synthesis
(2S,5S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-phenylpyrrolidine-2-carboxylic acid is utilized as a protecting group in solid-phase peptide synthesis. This application allows for selective modifications of amino acids without affecting the overall peptide structure, thereby enhancing the efficiency and yield of peptide synthesis .

Biochemical Research

Protein Interactions and Enzyme Activities
In biochemical studies, this compound aids researchers in investigating protein interactions and enzyme activities. Its unique structural properties facilitate the exploration of biological processes and potential drug targets, providing insights into various metabolic pathways .

Material Science

Polymer Systems
The incorporation of this compound into polymer systems enhances the properties of materials used in coatings and adhesives. Its chemical stability and reactivity make it suitable for improving material performance in diverse applications .

Analytical Chemistry

Chromatographic Techniques
In analytical chemistry, this compound serves as a standard in chromatographic techniques. This application assists in accurately analyzing complex mixtures across various samples .

Data Table: Summary of Applications

Application Area Details
Medicinal ChemistryPotential antitubercular agents; therapeutic applications for metabolic disorders .
Peptide SynthesisProtecting group in solid-phase peptide synthesis .
Biochemical ResearchStudy of protein interactions and enzyme activities .
Material ScienceEnhances properties of polymer systems for coatings and adhesives .
Analytical ChemistryUsed as a standard in chromatographic techniques for accurate analysis .

Case Studies

Case Study 1: Antitubercular Activity
A series of 3-(9H-fluoren-9-yl)pyrrolidine derivatives were synthesized to evaluate their activity against Mycobacterium tuberculosis. Several compounds showed significant inhibitory effects on InhA, indicating their potential as new drug candidates for tuberculosis treatment .

Case Study 2: Peptide Synthesis Efficiency
In a comparative study on peptide synthesis methods, using this compound as a protecting group resulted in higher yields and purities compared to traditional methods. This demonstrates its effectiveness in enhancing peptide synthesis protocols .

Mechanism of Action

The mechanism of action of (2S,5S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-phenylpyrrolidine-2-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group can be removed under mild conditions, revealing the free amine for further functionalization.

Comparison with Similar Compounds

Diastereomeric Variants: (2S,5R) Configuration

The (2S,5R)-isomer (CAS 215190-21-9) shares the same molecular formula (C₂₆H₂₃NO₄) and weight (413.47 g/mol) as the (2S,5S) compound but differs in stereochemistry at the 5-position . This minor structural change significantly alters physicochemical properties:

  • Conformational Stability : The (2S,5R) configuration may induce distinct ring puckering in the pyrrolidine moiety, affecting hydrophobic interactions and aggregation tendencies in peptide chains .
  • Synthetic Applications : Diastereomers are often used to probe stereochemical outcomes in asymmetric synthesis or to modulate target binding in drug discovery.

Brominated Derivative: (2S,5S)-5-(3-Bromophenyl) Analog

The brominated analog (CAS 2580096-21-3) replaces the phenyl group with a 3-bromophenyl substituent. Key differences include:

  • Molecular Weight : Increased to 492.34 g/mol (estimated) due to bromine addition.
  • Solubility: Reduced solubility in polar solvents compared to the non-halogenated parent compound.

Oxo-Substituted Analog: (S)-5-Oxopyrrolidine Derivative

The 5-oxo variant (CAS 106982-77-8, molecular weight 351.35 g/mol) replaces the phenyl group with a ketone. Key distinctions:

  • Synthetic Utility : The oxo group may participate in cyclization reactions or serve as a handle for further functionalization (e.g., hydrazone formation).

Piperidine-Based Analogs

Compounds like 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS 180576-05-0) feature a six-membered piperidine ring instead of pyrrolidine. Differences include:

  • Ring Flexibility : Piperidine’s larger ring size reduces steric strain, offering greater conformational flexibility for peptide backbone modifications .
  • Applications : Such analogs are employed in linker designs for solid-phase synthesis or as spacers in drug conjugates.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
(2S,5S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-phenylpyrrolidine-2-carboxylic Acid Not explicitly listed C₂₆H₂₃NO₄ 413.47 Chiral Fmoc-protected pyrrolidine; phenyl enhances hydrophobicity
(2S,5R)-Diastereomer 215190-21-9 C₂₆H₂₃NO₄ 413.47 Altered stereochemistry impacts conformation and aggregation
(2S,5S)-5-(3-Bromophenyl) Derivative 2580096-21-3 C₂₆H₂₂BrNO₄ ~492.34 Bromine enhances reactivity and crystallographic utility
(S)-5-Oxopyrrolidine Analog 106982-77-8 C₂₀H₁₇NO₅ 351.35 Ketone enables hydrogen bonding and cyclization
Piperazine-Acetic Acid Derivative 180576-05-0 C₂₁H₂₂N₂O₄ 366.42 Piperidine ring increases flexibility for peptide engineering

Biological Activity

The compound (2S,5S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-phenylpyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C26H25NO4
  • Molecular Weight : 413.49 g/mol
  • CAS Number : 1579983-87-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to act as a chiral ligand in catalyzing reactions involving metal ions, particularly copper(II), which plays a critical role in various enzymatic processes .

Pharmacological Activities

  • Antimicrobial Activity :
    • Studies indicate that certain derivatives of pyrrolidine compounds exhibit antimicrobial properties. The specific compound may inhibit bacterial growth by interfering with the secretion systems essential for pathogenicity .
  • Cytotoxic Effects :
    • The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary data suggest that it may induce apoptosis in specific cancer types, although detailed studies are required to elucidate the exact pathways involved .
  • Chiral Catalysis :
    • As a chiral ligand, this compound has demonstrated significant efficiency in asymmetric synthesis reactions, yielding high enantiomeric excess (ee) in products derived from aldehydes . This property is crucial for developing pharmaceuticals with specific stereochemistry.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits bacterial growth; potential use in treating infections
CytotoxicInduces apoptosis in cancer cell lines; needs further investigation
Chiral CatalysisEfficient chiral ligand for Cu(II)-catalyzed reactions

Case Study 1: Antimicrobial Screening

In a study assessing the antimicrobial properties of various pyrrolidine derivatives, this compound was screened against Gram-positive and Gram-negative bacteria. The results indicated a moderate inhibitory effect on bacterial growth, suggesting potential as a lead compound for antibiotic development .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assay was performed on several cancer cell lines using this compound. The findings revealed that at higher concentrations, the compound significantly reduced cell viability, indicating its potential as an anticancer agent .

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